![molecular formula C30H31N3O6 B1311814 17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione CAS No. 436866-52-3](/img/no-structure.png)

17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

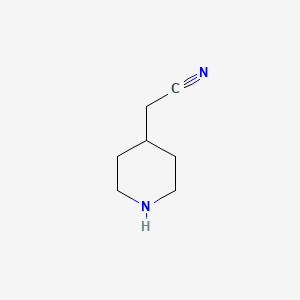

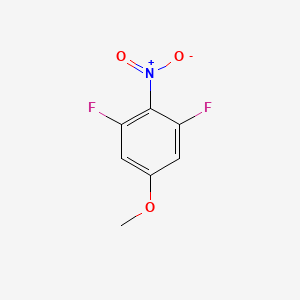

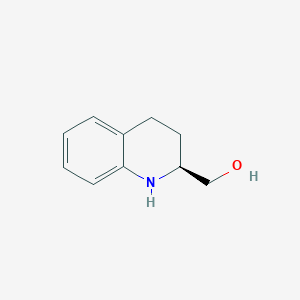

This compound is also known as CHEMBL336179 . It has a complex structure with multiple rings and functional groups .

Molecular Structure Analysis

The SMILES representation of the molecule isO=C1NC(=O)C2=C1c1cn(CCOCCOCCOCCOCCn3cc2c2ccccc32)c2ccccc12 . This representation encodes the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis .

Aplicaciones Científicas De Investigación

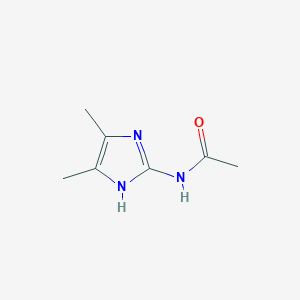

Synthesis and Characterization

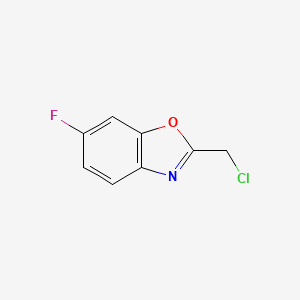

The chemical compound has been the focus of various synthesis and characterization efforts. One study involved the treatment of 1,4-diazacyclohexan-2,5-dione with bromine, resulting in the formation of several compounds including 6-oxo-oxazolo[4,5-b]piperazine and others through reactions with carbamides/thiocarbamides. The synthesized structures were confirmed using IR, 1H, and 13C NMR spectral data analyses (Dabholkar & Wadkar, 2009).

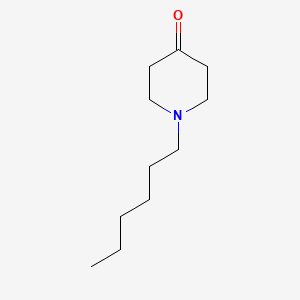

Coordination and Extraction Abilities

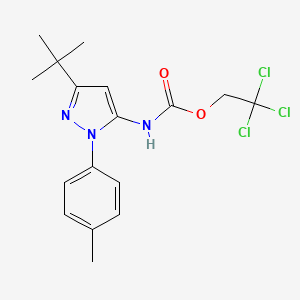

Research has also explored compounds for their coordination and extraction abilities towards metal cations. For instance, a compound synthesized from phthaloyl dichloride and 1,4,10-trioxa-7,13-diazacyclopentadecane exhibited high extraction abilities for alkali, alkaline earth, and other metal cations, notably lithium and sodium (Kumagai & Akabori, 1989).

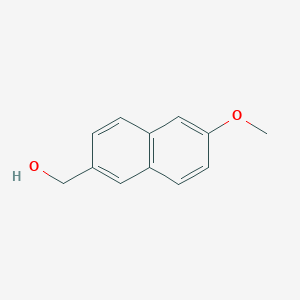

Macrocyclic Complexes and Ligands

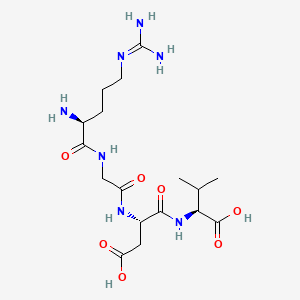

Studies on macrocyclic dilactams and their complexes with Ba(II) and Mg(II) perchlorates revealed the formation of complexes with metal-ligand ratios of 1:2 and 1:3, respectively, based on spectral data and elemental analyses (Kılıç & Gündüz, 1986). Another work focused on the synthesis and characterization of a dinucleating tetraaza-dioxo-diphenol macrocyclic ligand, which demonstrated the ability to host two copper ions simultaneously, forming a Cu2O2 bridge (Kong et al., 2003).

Structural Investigations

Several studies have detailed the crystal structures of synthesized compounds, elucidating their geometrical configurations and bonding properties. For instance, the structure of a bisanhydro trimer hydrate formed from 2-amino-5-bromobenzaldehyde was investigated, highlighting the tricyclic molecule's ethoxy derivative rather than a hydroxy derivative as previously observed (Jircitano et al., 1994).

Ligational Properties and Complexation

Research into macrocycles with different molecular topologies obtained through the same synthetic procedure provided insights into their ligational properties and complexation behaviors in aqueous solutions, as investigated through potentiometry and NMR spectroscopy (Bazzicalupi et al., 1994).

Propiedades

Número CAS |

436866-52-3 |

|---|---|

Nombre del producto |

17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |

Fórmula molecular |

C30H31N3O6 |

Peso molecular |

529.6 g/mol |

Nombre IUPAC |

17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |

InChI |

InChI=1S/C30H31N3O6/c34-29-27-23-19-32(25-7-3-1-5-21(23)25)9-11-36-13-15-38-17-18-39-16-14-37-12-10-33-20-24(28(27)30(35)31-29)22-6-2-4-8-26(22)33/h1-8,19-20H,9-18H2,(H,31,34,35) |

Clave InChI |

GQZYZXZIMKZCBF-UHFFFAOYSA-N |

SMILES |

C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |

SMILES canónico |

C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)